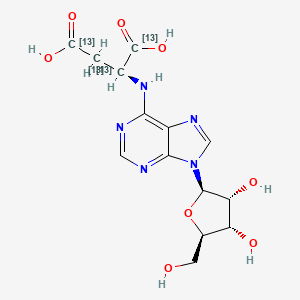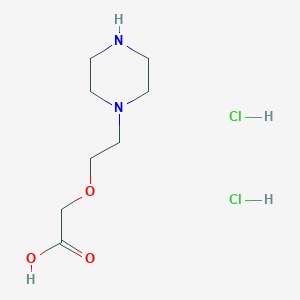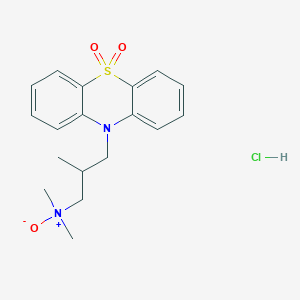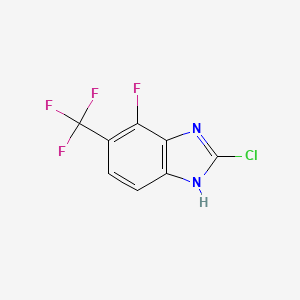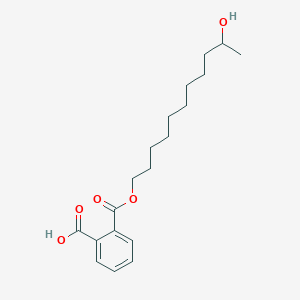
3-Fluoro-2-(methylsulphonyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(methylsulphonyl)benzaldehyde is a chemical compound with the molecular formula C8H7FO3S and a molar mass of 202.2 g/mol . It appears as a white to light yellow solid with an aromatic odor . This compound is widely used in organic synthesis as an intermediate, catalyst, or starting material for various synthetic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)benzaldehyde typically involves the introduction of a fluorine atom and a methylsulphonyl group onto a benzaldehyde ring. One common method involves the reaction of 3-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(methylsulphonyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-2-(methylsulphonyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulphonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2-(methylsulphonyl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulphonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-2-methylbenzaldehyde
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde
- 2-Fluoro-3-(methylsulphonyl)benzaldehyde
Uniqueness
3-Fluoro-2-(methylsulphonyl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the methylsulphonyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H7FO3S |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
3-fluoro-2-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 |
Clé InChI |
FHKXMEUJJMGPBV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC=C1F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


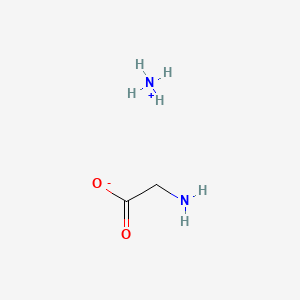
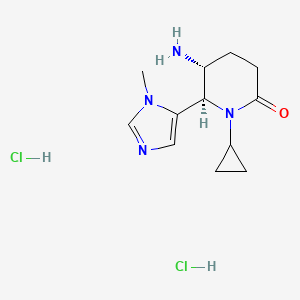
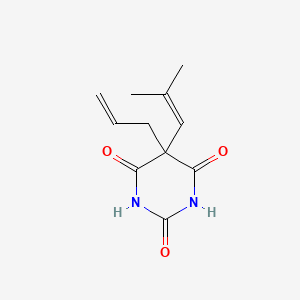
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
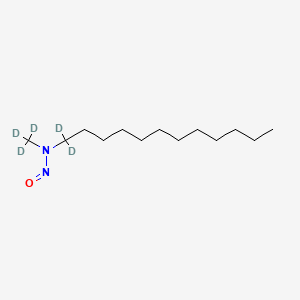
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
